1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
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Overview
Description
1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves several steps, including the formation of the dibenzo[b,e][1,4]diazepine core and the introduction of the tert-butylphenyl and trimethoxyphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives, such as:
- 1-[3-(4-tert-butylbenzoyl)propyl]-4-hydroxypiperidine
- Ethanone, 1-(3,4,5-trimethoxyphenyl)
- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl] These compounds share structural similarities but differ in the specific substituents attached to the core structure. The unique combination of functional groups in 1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C34H38N2O5 |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
5-acetyl-9-(4-tert-butylphenyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H38N2O5/c1-20(37)36-27-11-9-8-10-25(27)35-26-16-22(21-12-14-24(15-13-21)34(2,3)4)17-28(38)31(26)32(36)23-18-29(39-5)33(41-7)30(19-23)40-6/h8-15,18-19,22,32,35H,16-17H2,1-7H3 |
InChI Key |
ZMMCEEQHVPVEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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